molecular formula C17H18N4O2 B5610151 N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide

N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide

Cat. No. B5610151
M. Wt: 310.35 g/mol
InChI Key: GTQFICZXBMYGNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide" often involves complex organic reactions. For instance, compounds such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate have been synthesized through reactions that include the formation of hydrogen-bonded dimers facilitated by N–H···O interactions, showcasing the intricate intermolecular interactions that can play a role in the synthesis of complex molecules (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed through crystallography to understand the spatial arrangement and bonding. For example, the study by Kranjc et al. (2012) details the supramolecular aggregation controlled by a combination of π–π interactions and weak C–H···O hydrogen bonding, which are crucial in determining the molecular conformation and properties of the compound.

Chemical Reactions and Properties

Chemical reactions involving the compound or its analogs can lead to the formation of new heterocyclic compounds, as demonstrated by the synthesis of various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from related compounds. Such reactions often involve cyclocondensation, amidation, and other reaction types that contribute to the compound's chemical versatility and potential for generating pharmacologically active derivatives (Abu-Hashem et al., 2020).

Physical Properties Analysis

The physical properties of "this compound" and related compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments and potential applications. Crystallographic studies provide insights into the compound's solid-state structure, which is critical for its physical characterization.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental aspects of the compound's analysis. Studies on related molecules have shown a range of reactivities and chemical transformations, such as the formation of cycloimidazole nucleosides and their cleavage reactions, highlighting the compound's potential for diverse chemical applications (Okutsu & Yamazaki, 1976).

properties

IUPAC Name

N,2-dimethyl-N-[[2-(methylamino)pyrimidin-5-yl]methyl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-11-6-14-7-13(4-5-15(14)23-11)16(22)21(3)10-12-8-19-17(18-2)20-9-12/h4-9H,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFICZXBMYGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N(C)CC3=CN=C(N=C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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